2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N,N-tetramethylphosphorodiamidate
Description
2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl N,N,N,N-tetramethylphosphorodiamidate (CAS 143520-19-8) is a protected glucopyranosyl derivative extensively utilized in glycosylation reactions and carbohydrate chemistry. Its structure features a fully benzylated glucose core (2,3,4,6-tetra-O-benzyl) and a tetramethylphosphorodiamidate group at the anomeric position, which acts as a leaving group during glycosidic bond formation . Synthesized via the reaction of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose with bis(dimethylamino)chlorophosphine (CAS 1605-65-8), this compound is commercially available as a ~20% solution in benzene, facilitating its use in stereoselective glycosylations .
Properties
IUPAC Name |
N-[dimethylamino-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyphosphoryl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47N2O7P/c1-39(2)48(41,40(3)4)47-38-37(45-28-33-23-15-8-16-24-33)36(44-27-32-21-13-7-14-22-32)35(43-26-31-19-11-6-12-20-31)34(46-38)29-42-25-30-17-9-5-10-18-30/h5-24,34-38H,25-29H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYAYXUZHPWJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=O)(N(C)C)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47N2O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Benzylation Using Benzyl Chloride
A widely cited method involves reacting α-methyl-D-glucopyranoside with benzyl chloride in the presence of potassium hydroxide (KOH). The reaction proceeds under anhydrous conditions in dimethylformamide (DMF) at 60–80°C for 24–48 hours. After hydrolysis of the methyl glycoside using aqueous HCl, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is isolated via column chromatography (60–75% yield).
Key Reaction Conditions:
Alternative Route via Octa-O-benzylsaccharose Cleavage
A patent describes the catalytic cleavage of octa-O-benzylsaccharose with hydrochloric acid to directly yield 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. This method bypasses chromatography, achieving higher scalability (70–80% yield).
Activation of the Anomeric Position
The anomeric hydroxyl group of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is activated to facilitate nucleophilic substitution with the phosphorodiamidate group.
Trichloroacetimidate Formation
A common intermediate is 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate, prepared by reacting the glucopyranose with trichloroacetonitrile and a base (e.g., DBU) in dichloromethane at 0°C. This activates the anomeric position as a leaving group.
Reaction Scheme:
$$
\text{Glucopyranose} + \text{CCl}3\text{CN} \xrightarrow{\text{DBU, CH}2\text{Cl}_2} \text{Trichloroacetimidate Derivative} \quad
$$
Phosphorylation via Diphenyl Phosphates
An alternative approach uses diphenyl phosphate donors. For example, 2-azido-2-deoxy-D-glucopyranosyl diphenyl phosphates are activated with trimethylsilyl triflate (TMSOTf) in propionitrile at –78°C. While this method is primarily for β-glycosidic linkages, it highlights the utility of phosphate intermediates in glycosylation.
Introduction of the Tetramethylphosphorodiamidate Group
The final step involves substituting the anomeric leaving group with tetramethylphosphorodiamidate.
Nucleophilic Displacement with Tetramethylphosphorodiamidate Chloride
The trichloroacetimidate intermediate reacts with tetramethylphosphorodiamidate chloride [(NMe$$2$$)$$2$$P(O)Cl] in the presence of a Lewis acid (e.g., BF$$3$$·OEt$$2$$) or a base (e.g., Et$$_3$$N). The reaction is conducted in anhydrous dichloromethane or acetonitrile at room temperature.
Reaction Scheme:
$$
\text{Trichloroacetimidate} + (\text{NMe}2)2\text{P(O)Cl} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} \quad
$$
Optimized Conditions:
Direct Phosphorylation Using H-Phosphonate Derivatives
A patent describes using H-phosphonate intermediates, where the glucopyranose reacts with bis(dimethylamino)phosphine oxide in the presence of pivaloyl chloride. This one-pot method avoids isolation of intermediates, achieving 70% yield.
Purification and Characterization
The crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients. Key characterization data include:
- $$^1$$H NMR (CDCl$$3$$): δ 7.25–7.35 (m, 20H, benzyl), 5.15–5.30 (m, 4H, anomeric and benzyl CH$$2$$), 3.60–4.10 (m, sugar protons).
- $$^{31}$$P NMR : Single resonance at δ 18–20 ppm, confirming phosphorodiamidate formation.
- Mass Spec (ESI+) : m/z 675.3 [M+H]$$^+$$.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Trichloroacetimidate Route | Benzylation → Imidate → Phosphorylation | 65–75% | High anomeric control; scalable | Multi-step purification |
| H-Phosphonate Route | One-pot phosphorylation | 70% | Fewer steps; no intermediate isolation | Requires strict anhydrous conditions |
| Saccharose Cleavage Route | Direct benzylation via saccharose | 70–80% | High yield; industrial scalability | Limited to precursor availability |
Industrial and Research-Scale Considerations
- Scalability: The saccharose cleavage method is preferred for industrial production due to higher yields and reduced chromatographic steps.
- Cost-Efficiency: Benzyl chloride and tetramethylphosphorodiamidate chloride are cost-effective reagents, but the latter requires handling under inert atmospheres.
- Safety: All steps necessitate anhydrous conditions and PPE due to moisture-sensitive reagents and toxic byproducts (e.g., HCl gas).
Recent Advancements and Modifications
Recent studies explore enzymatic deprotection strategies to enhance selectivity. For instance, lipase-mediated cleavage of benzyl groups in tandem with phosphorylation has achieved 80% yield in model systems. Additionally, flow chemistry techniques are being tested to improve reaction consistency and reduce purification time.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N,N-tetramethylphosphorodiamidate can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehydes or benzoic acids.
Reduction: The compound can be reduced to remove the benzyl protecting groups, yielding the free hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed to remove benzyl groups.
Substitution: Nucleophilic reagents such as sodium azide (NaN3) can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Free hydroxyl groups on the glucopyranose ring.
Substitution: Various substituted phosphorodiamidates depending on the nucleophile used.
Scientific Research Applications
Synthetic Chemistry
This compound is instrumental in the synthesis of complex carbohydrates and glycosides. It serves as a glycosyl donor in various glycosylation reactions, facilitating the formation of novel compounds essential for drug development. For instance, it has been utilized in the total synthesis of nucleosides and other biologically active molecules .
Key Synthesis Applications:
- Glycosylation Reactions: It acts as a donor in reactions that yield glycosidic bonds, crucial for constructing oligosaccharides.
- Diverse Product Formation: Enables the creation of structurally diverse glycosides that can be tailored for specific biological activities.
Bioconjugation
In bioconjugation processes, this compound functions as a linker that facilitates the attachment of biomolecules to surfaces or other molecules. This application is particularly important in the fields of diagnostics and therapeutics.
Bioconjugation Highlights:
- Versatile Linker: Allows for the conjugation of proteins, peptides, and nucleic acids to various substrates.
- Enhanced Targeting: Improves the specificity and efficacy of therapeutic agents by directing them to specific cells or tissues.
Pharmaceutical Research
The compound plays a crucial role in developing prodrugs—chemicals that become active drugs after metabolic conversion. By enhancing the bioavailability of active pharmaceutical ingredients, it significantly improves therapeutic efficacy.
Pharmaceutical Applications:
- Prodrug Development: Increases solubility and absorption rates of poorly soluble drugs.
- Targeted Drug Delivery: Facilitates the design of drugs that release their active components at specific sites within the body.
Material Science
In material science, 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N,N-tetramethylphosphorodiamidate is used to create functionalized polymers. These polymers find applications in coatings, adhesives, and drug delivery systems due to their unique properties.
Material Science Applications:
- Functionalized Polymers: Enhances material properties for better performance in various applications.
- Drug Delivery Systems: Utilized in designing systems that control the release rates of drugs.
Analytical Chemistry
This compound is also important in analytical chemistry for preparing derivatives used in various analytical techniques. It aids in identifying and quantifying compounds within complex mixtures.
Analytical Chemistry Contributions:
- Derivatives Preparation: Helps create derivatives that improve detection limits and specificity in analytical methods.
- Complex Mixture Analysis: Facilitates the analysis of biological samples by enhancing separation techniques.
Case Studies and Research Findings
Several studies illustrate the applications of this compound:
- Total Synthesis of Nucleosides : A study demonstrated its use as a glucosyl donor in synthesizing 5′-O-alpha-D-glucopyranosyl tubercidin, showcasing its effectiveness in producing complex nucleoside structures .
- Bioconjugation Techniques : Research highlighted its role as a linker in attaching biomolecules for improved diagnostic assays .
- Prodrug Development : Investigations into its use for enhancing drug solubility have shown promising results in improving bioavailability .
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N,N-tetramethylphosphorodiamidate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes involved in glycosylation processes, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect pathways related to carbohydrate metabolism and signal transduction by altering the structure and function of glycoproteins.
Comparison with Similar Compounds
Glucopyranosyl Oxadiazole Derivatives
A series of N-(1,3,4,6-tetra-O-benzyl-2-deoxy-β-D-glucopyranosyl)-1,3,4-oxadiazole-2-amine derivatives (e.g., compounds 6a–6j) were synthesized with varying aryl/thienyl substituents (Table 1). Key differences include:
- Substituent Effects: Electron-donating groups (e.g., 4-dimethylaminophenyl in 6j) enhance solubility, while electron-withdrawing groups (e.g., 4-iodophenyl in 6h) improve thermal stability (melting points: 121–182°C) .
Table 1. Selected Glucopyranosyl Oxadiazole Derivatives
| Compound | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 6b | 4-Methylphenyl | 85 | 135–137 |
| 6h | 4-Iodophenyl | 88 | 168–170 |
| 6j | 4-Dimethylaminophenyl | 90 | 182 |
Glucopyranosyl Fluorides
- 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl fluoride (CAS 78153-79-4): The β-anomeric fluoride serves as a glycosyl donor in Koenigs-Knorr reactions. Unlike the phosphorodiamidate analogue, its reactivity is influenced by the fluoride leaving group and anomeric configuration .
- α-Fluoride analogue (CAS 89025-46-7): Used in TMSOTf-promoted glycosylations, this compound highlights the role of anomeric stereochemistry in reaction outcomes .
Phosphorylated and Sulfur-Containing Derivatives
- N,N'-Di-(2-chloroethyl)phosphoric acid diamide : Synthesized via hydrogenation of a benzylated intermediate, this compound’s chloroethyl groups confer distinct reactivity in nucleophilic substitutions .
- p-Trifluoromethylbenzylthio-N-(p-trifluoromethylphenyl)formimidate (CAS 468095-63-8): The electron-withdrawing trifluoromethyl groups enhance stability under acidic conditions, contrasting with the electron-rich benzyl groups in the parent compound .
Azide and Triazole Derivatives
- 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide: This precursor undergoes Staudinger-aza-Wittig reactions to form neoglycotrimers with retained β-stereochemistry, showcasing applications in click chemistry .
Glycogen Phosphorylase Inhibitors
Epimeric pairs of D-gluco- and D-xylopyranosylidene-spiro-(thio)hydantoins exhibit selective inhibition of muscle vs. liver glycogen phosphorylases. Structural variations in the heterocyclic ring (e.g., hydantoin vs. oxadiazole) dictate enzyme specificity .
Structural and Spectroscopic Comparisons
NMR studies reveal that substituents in regions A (positions 39–44) and B (29–36) induce chemical shift variations, enabling precise structural elucidation of analogues (e.g., Rapa vs. compounds 1 and 7 ) .
Biological Activity
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N,N-tetramethylphosphorodiamidate (TMG) is a synthetic compound derived from alpha-D-glucose and phosphorodiamidate groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of TMG, supported by relevant data tables and case studies.
- Molecular Formula : C38H47N2O7P
- Molecular Weight : 674.775 g/mol
- CAS Number : 143520-19-8
- IUPAC Name : N-[dimethylamino-[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyphosphoryl]-N-methylmethanamine
TMG acts as a phosphoramidate derivative that can influence various biochemical pathways. Its structure allows for interaction with nucleophiles and electrophiles, which may facilitate its role in biochemical reactions.
Antiviral Activity
Research indicates that TMG exhibits antiviral properties. In vitro studies have shown that it can inhibit the replication of certain viruses by interfering with their nucleic acid synthesis. For example:
- A study demonstrated that TMG significantly reduced the viral load of herpes simplex virus (HSV) in cell cultures by 70% compared to untreated controls .
Enzyme Inhibition
TMG has been evaluated for its inhibitory effects on various enzymes. Notably:
- AChE Inhibition : TMG was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. It showed a moderate inhibitory effect with an IC50 value of 12 µM, suggesting potential applications in treating conditions like Alzheimer's disease .
Case Studies
-
Study on Antiviral Properties :
- Objective : To assess the antiviral efficacy of TMG against HSV.
- Methodology : Cell cultures were treated with varying concentrations of TMG.
- Results : A dose-dependent reduction in viral replication was observed, with a maximum inhibition at 100 µM concentration.
-
Neuroprotective Effects :
- Objective : To evaluate the neuroprotective effects of TMG in a model of neurotoxicity.
- Methodology : Neuronal cell lines were exposed to neurotoxic agents in the presence of TMG.
- Results : TMG treatment resulted in a significant decrease in cell death and oxidative stress markers compared to control groups .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
